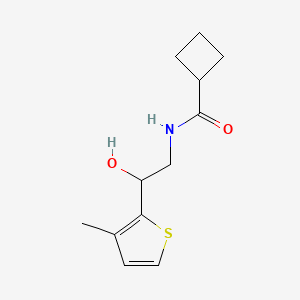

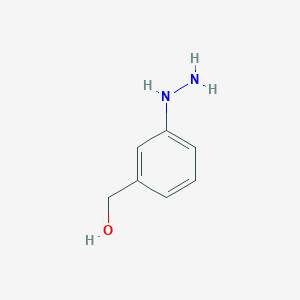

![molecular formula C18H20N2O B2939831 1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 887348-77-8](/img/structure/B2939831.png)

1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions, largely due to the presence of the imidazole ring. This ring can act as both a nucleophile and an electrophile, allowing it to participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are solid at room temperature and are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anticancer Research

The imidazole nucleus, which is part of the compound’s structure, has been extensively studied for its anticancer properties. Researchers have synthesized various imidazole derivatives to screen for anti-cancer activities. The compound’s ability to interact with biopolymers of the living system makes it a potential candidate for developing novel anti-cancer agents .

Antiviral and Anti-HIV Activities

Imidazole derivatives have shown promise in antiviral and anti-HIV research due to their ability to interfere with viral replication processes. The structural similarity of these compounds to naturally occurring nucleotides allows them to be incorporated into viral DNA, potentially inhibiting the virus’s life cycle .

Anti-inflammatory and Analgesic Applications

The compound’s structural features suggest potential anti-inflammatory and analgesic applications. Imidazole derivatives have been reported to exhibit these activities, which could be beneficial in the treatment of chronic pain and inflammatory diseases .

Neuroprotective Effects

Imidazole compounds have been investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage or death .

Antiprotozoal and Antimycobacterial Properties

Research has indicated that imidazole derivatives can act against protozoal infections and mycobacteria, which are responsible for diseases like tuberculosis. The compound’s mechanism may involve disrupting the microorganism’s cellular processes .

Anxiolytic Effects

Due to the imidazole core’s interaction with the central nervous system, derivatives of this compound have been explored for their anxiolytic effects, which could lead to new treatments for anxiety disorders .

Anti-diabetic Potential

The imidazole nucleus has been associated with anti-diabetic activity, suggesting that F3243-0540 could be a starting point for the development of new anti-diabetic medications .

Material Science Applications

While not directly related to its biological activities, compounds with an imidazole nucleus have been utilized in material science for their unique chemical properties, which could be applied in the creation of new polymers or coatings .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-3-17(21)18-19-15-10-6-7-11-16(15)20(18)12-14-9-5-4-8-13(14)2/h4-11,17,21H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSOKZPFZVUEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

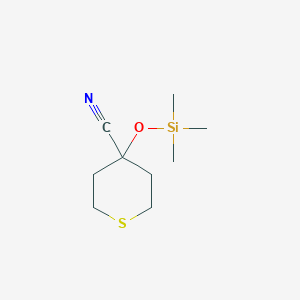

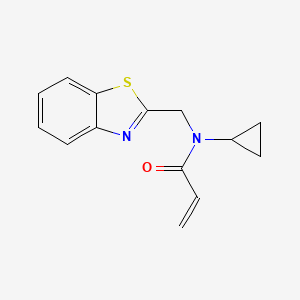

![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)

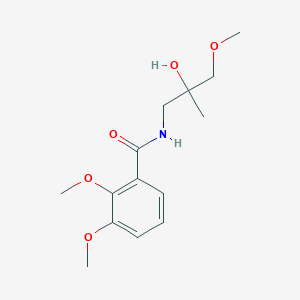

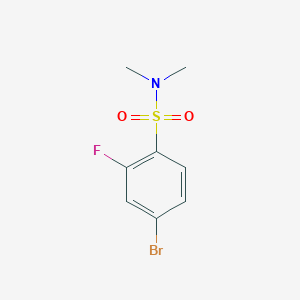

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)

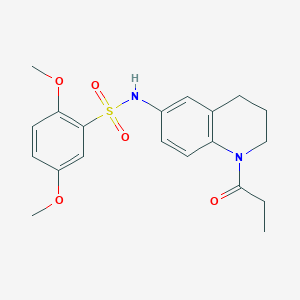

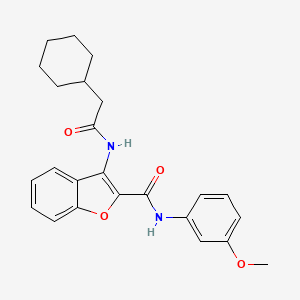

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)